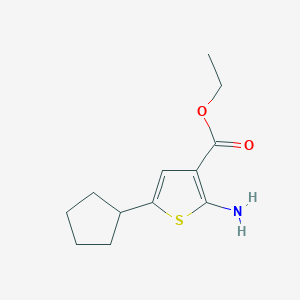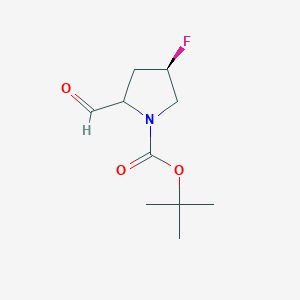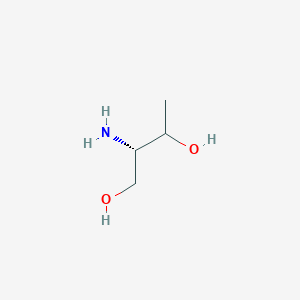
(5-Amino-2-fluoro-4-methylphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Amino-2-fluoro-4-methylphenyl)methanol is an organic compound with the molecular formula C8H10FNO. It is a white to light yellow solid that is soluble in organic solvents such as methanol and ethanol. This compound is known for its stability at room temperature and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-fluoro-4-methylphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, (5-Nitro-2-fluoro-4-methylphenyl)methanol, using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is typically carried out under mild conditions, with the temperature maintained at around 25-30°C and the pressure at 1-2 atm.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the compound is coupled with a halogenated precursor in the presence of a palladium catalyst. This reaction is performed in an inert atmosphere, usually under nitrogen or argon, and requires a base such as potassium carbonate (K2CO3) to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound often involves large-scale reduction processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
(5-Amino-2-fluoro-4-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of the corresponding amine or alcohol, depending on the reducing agent used.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS), alkylating agents like methyl iodide (CH3I).
Major Products Formed
Oxidation: Formation of (5-Amino-2-fluoro-4-methylphenyl)aldehyde or (5-Amino-2-fluoro-4-methylbenzoic acid).
Reduction: Formation of (5-Amino-2-fluoro-4-methylphenyl)amine or (5-Amino-2-fluoro-4-methylphenyl)alcohol.
Substitution: Formation of halogenated or alkylated derivatives of the compound.
科学的研究の応用
(5-Amino-2-fluoro-4-methylphenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of (5-Amino-2-fluoro-4-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- (5-Amino-4-fluoro-2-methylphenyl)methanol
- (5-Amino-2-fluoro-4-methylphenol)
- (5-Amino-2-fluoro-4-methylbenzoic acid)
Uniqueness
(5-Amino-2-fluoro-4-methylphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both amino and fluoro groups on the aromatic ring enhances its reactivity and allows for selective functionalization. This makes it a valuable intermediate in the synthesis of various bioactive compounds and specialty chemicals.
特性
CAS番号 |
1622003-69-3 |
|---|---|
分子式 |
C8H10FNO |
分子量 |
155.17 g/mol |
IUPAC名 |
(5-amino-2-fluoro-4-methylphenyl)methanol |
InChI |
InChI=1S/C8H10FNO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-3,11H,4,10H2,1H3 |
InChIキー |
PSCOIECOHNHQAE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1N)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



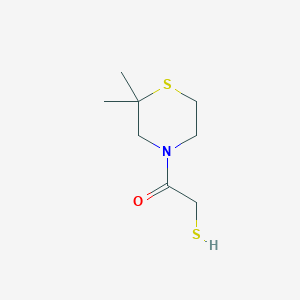
![(2Z)-2-[(2E)-2-[3-[(E)-2-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)ethenyl]-2H-pyran-5-ylidene]ethylidene]-3,3-dimethyl-1-phenylindole;tetrafluoroborate](/img/structure/B12843440.png)

![(3'-Formyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12843454.png)

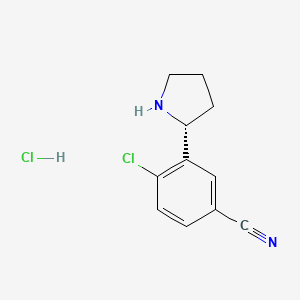
![N-(Cyclohexylmethyl)-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide](/img/structure/B12843466.png)
